REACTION_SMILES
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[CH2:14]([Cl:15])[Cl:16].[CH3:17][CH2:18][O:19][C:20](=[O:21])[CH3:22].[OH:1][CH:2]1[CH2:3][CH2:4][c:5]2[n:6][c:7]3[c:8]([n:9]21)[cH:10][cH:11][cH:12][cH:13]3>>[O:1]=[C:2]1[CH2:3][CH2:4][c:5]2[n:6][c:7]3[c:8]([n:9]21)[cH:10][cH:11][cH:12][cH:13]3
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OC1CCc2nc3ccccc3n21
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Name
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Type
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product
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Smiles
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O=C1CCc2nc3ccccc3n21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |